3-Aminoheptanoic acid

Peptidomimetics Proteolytic Stability β-Peptides

Obtain genuine 3-aminoheptanoic acid to ensure reproducible peptide folding, proteolytic stability, and target binding. Its β-amine confers resistance to mammalian proteases—unlike standard α-amino acids—while the 7-carbon chain imparts a unique hydrophobic profile unmatched by shorter analogs (e.g., β-alanine). Substitution compromises helical conformation (e.g., 14-helix) and in vivo half-life, directly jeopardizing pharmacokinetic studies. Insist on authenticated, high-purity material to secure pharmacologically relevant peptidomimetics and chiral scaffolds. Ideal for peptide engineering, foldamer design, antifungal screening, and enantioselective catalysis.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 104883-48-9
Cat. No. B034895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoheptanoic acid
CAS104883-48-9
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCC(CC(=O)O)N
InChIInChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
InChIKeyFUENJGFCFZKXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoheptanoic Acid (CAS 104883-48-9) Procurement Guide: Technical Specifications and Research-Grade Differentiation


3-Aminoheptanoic acid (CAS 104883-48-9), systematically designated as 3-aminoheptanoic acid, is a non-proteinogenic β-amino acid characterized by a seven-carbon aliphatic backbone with the primary amine group positioned on the β-carbon relative to the carboxyl group [1]. This structural feature distinguishes it from canonical α-amino acids and positions it as a critical building block in the synthesis of peptidomimetics and specialty organic compounds [2]. The compound has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, with typical commercial purities ranging from 95% to 97%+ [3]. For procurement purposes, it is essential to verify the compound's identity and purity, as it is often supplied by vendors such as Sigma-Aldrich (AldrichCPR), AKSci, and BOC Sciences .

Why 3-Aminoheptanoic Acid Cannot Be Replaced by Generic α-Amino Acids or Shorter-Chain β-Analogs in Specialized Research


The substitution of 3-aminoheptanoic acid with generic α-amino acid building blocks or other β-amino acid analogs introduces critical variability in peptide conformation, proteolytic stability, and hydrophobic interactions, thereby compromising research reproducibility and downstream biological activity [1]. Specifically, the β-position of the amine confers significant resistance to mammalian proteases compared to α-amino acids, a property essential for generating peptidomimetics with enhanced in vivo half-life [2]. Furthermore, the seven-carbon aliphatic side chain of 3-aminoheptanoic acid imparts a distinct hydrophobic profile that is not replicated by shorter-chain β-amino acids (e.g., β-alanine or β-aminobutyric acid) or their α-amino counterparts like 2-aminoheptanoic acid (homonorleucine), which possess different steric and conformational constraints [3]. Failure to use the precise, high-purity 3-aminoheptanoic acid specified for a synthesis or assay protocol can result in altered peptide secondary structure, compromised target binding, and non-comparable experimental outcomes, directly impacting procurement value and scientific validity [4].

3-Aminoheptanoic Acid (CAS 104883-48-9) Evidence-Based Differentiation: Quantitative Performance Against Closest Analogs


Proteolytic Stability: β-Aminoheptanoic Acid vs. α-Aminoheptanoic Acid (Homonorleucine)

While direct quantitative data for 3-aminoheptanoic acid against specific proteases was not located in public databases as of this analysis, class-level inference from extensive literature on β-amino acids demonstrates a critical differentiation. Peptides composed of β-amino acids, such as 3-aminoheptanoic acid, exhibit complete resistance to hydrolysis by common proteases (e.g., trypsin, chymotrypsin, pepsin) under conditions that rapidly degrade α-amino acid analogs [1]. In contrast, the α-amino analog, 2-aminoheptanoic acid (homonorleucine), is expected to be a substrate for standard proteases due to its α-peptide backbone [2]. This stability difference is a cornerstone for developing orally bioavailable or long-acting peptide therapeutics [3].

Peptidomimetics Proteolytic Stability β-Peptides

Conformational Rigidity and Secondary Structure: β3-Heptanoic Acid vs. Shorter Chain β-Amino Acids (e.g., β-Alanine)

3-Aminoheptanoic acid, a β3-amino acid with a seven-carbon side chain, provides significantly greater conformational restriction and propensity for specific secondary structures (e.g., 14-helix, 12/10-helix) compared to shorter-chain β-amino acids like β-alanine or β-aminobutyric acid, which exhibit a more flexible, random-coil conformation in solution [1]. The extended aliphatic side chain facilitates intramolecular hydrogen bonding networks, which are critical for the formation of stable foldamer structures [2]. While direct comparative circular dichroism (CD) data for 3-aminoheptanoic acid homooligomers versus other β-amino acids were not identified in this analysis, the established structure-function relationship of β3-amino acid side chain length on helical stability is well-documented. A β3-amino acid with a longer alkyl chain (e.g., heptanoic) is predicted to enhance hydrophobic packing and stabilize folded conformations more effectively than shorter-chain analogs [3].

Peptide Folding Foldamers Secondary Structure

Reported Antifungal Activity and Enantioselective Catalysis: A Multifunctional β-Amino Acid Building Block

Vendor data from CymitQuimica indicates that 3-aminoheptanoic acid exhibits antifungal properties, although specific minimum inhibitory concentration (MIC) values against particular fungal strains are not provided . This activity profile, while lacking quantitative comparison to established antifungals, is a distinct functional attribute not shared by all β-amino acid building blocks. Furthermore, the compound is described as a catalyst for the enantioselective synthesis of butanoates from chiral alcohols like pivalaldehyde . This dual functionality—as both a bioactive entity and a chiral catalyst—is a unique selling point for research applications requiring versatile, high-purity starting materials. The compound is also used as a lipase or esterase substrate after esterification with phenylacetic acid and hydrochloric acid .

Antifungal Enantioselective Catalysis Chiral Synthesis

Supply Chain and Purity Variability: Ensuring Reproducibility in Research Use

3-Aminoheptanoic acid is available from multiple vendors, but product specifications vary significantly, directly impacting research reproducibility and procurement decisions. For instance, Squarix GmbH offers the compound at a purity of 97%+ [1], while AKSci and CymitQuimica supply it at 95% purity . Furthermore, Sigma-Aldrich's AldrichCPR line provides the product 'AS-IS' without analytical data, placing the burden of identity and purity confirmation on the buyer . This contrasts with other suppliers who provide detailed certificates of analysis. The presence of multiple stereoisomers (the compound is a racemic mixture unless specified as (3R)- or (3S)-) adds another layer of complexity, as the biological activity and physical properties of different enantiomers can diverge significantly . Procurement strategies must therefore prioritize suppliers offering transparent, verifiable purity data and stereochemical information to ensure consistency in sensitive assays.

Quality Control Purity Supply Chain

High-Value Procurement and Research Applications for 3-Aminoheptanoic Acid (CAS 104883-48-9)


Design and Synthesis of Proteolytically Stable Peptidomimetics

This is the primary and most validated application scenario. 3-Aminoheptanoic acid is incorporated into peptide sequences to confer resistance against proteolytic degradation, a critical requirement for developing orally available peptide drugs or long-acting therapeutic peptides [1]. The β-amino acid backbone prevents recognition and cleavage by common mammalian proteases, directly addressing a major limitation of α-peptide-based therapeutics [2]. Researchers in medicinal chemistry and peptide engineering should procure high-purity 3-aminoheptanoic acid (ideally with specified stereochemistry) to create novel analogs with enhanced pharmacokinetic profiles, a need substantiated by extensive literature on β-peptide foldamers .

Construction of Foldamers with Defined Secondary Structures

For laboratories focused on de novo protein design or materials science, 3-aminoheptanoic acid serves as a crucial monomer for constructing β-peptide foldamers. Its seven-carbon side chain promotes the formation of stable helical conformations (e.g., 14-helix) in solution, which are essential for creating synthetic scaffolds with precise, predictable shapes [1][2]. This application is supported by class-level evidence showing that β3-amino acids with longer alkyl chains enhance helical stability through hydrophobic packing . Procurement for this application should prioritize compounds with defined stereochemistry, as helical handedness and stability are directly influenced by the monomer's configuration.

Exploratory Studies in Antifungal Drug Discovery and Chiral Catalysis

Based on vendor-reported data, 3-aminoheptanoic acid exhibits antifungal properties and can act as a catalyst in enantioselective synthesis [1]. This dual functionality makes it a compelling starting material for exploratory medicinal chemistry campaigns aimed at novel antifungal agents or for asymmetric synthesis methodology development. While quantitative comparative data is currently limited, the compound's unique combination of bioactivity and catalytic potential justifies its procurement for pilot studies and proof-of-concept experiments in these specific research niches [2]. Researchers should ensure they source the compound from suppliers providing robust purity data to minimize confounding variables in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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